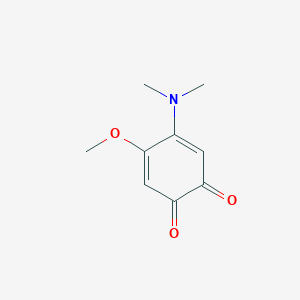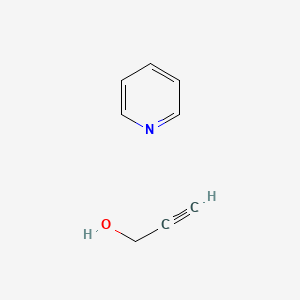
1,1'-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) is an organic compound characterized by the presence of two nitrobenzene groups attached to a 2,3-dichlorobutane backbone. This compound is notable for its unique structural features, which include two chiral centers and the potential for meso forms. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) typically involves the reaction of 2,3-dichlorobutane with 4-nitrobenzene derivatives under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 2,3-dichlorobutane is reacted with 4-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1,1’-(2,3-Diaminobutane-2,3-diyl)bis(4-nitrobenzene).
Substitution: Formation of 1,1’-(2,3-Diiodobutane-2,3-diyl)bis(4-nitrobenzene).
科学的研究の応用
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of nitrobenzene derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chlorine atoms can also participate in substitution reactions, potentially modifying the activity of the compound.
類似化合物との比較
Similar Compounds
- 1,1’-(2,3-Dibromobutane-2,3-diyl)bis(4-nitrobenzene)
- 1,1’-(2,3-Diiodobutane-2,3-diyl)bis(4-nitrobenzene)
- 1,1’-(2,3-Difluorobutane-2,3-diyl)bis(4-nitrobenzene)
Uniqueness
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) is unique due to the presence of chlorine atoms, which can undergo specific substitution reactions not possible with other halogens. Additionally, the compound’s chiral centers and potential for meso forms add to its distinctiveness in stereochemical studies.
特性
CAS番号 |
61185-61-3 |
|---|---|
分子式 |
C16H14Cl2N2O4 |
分子量 |
369.2 g/mol |
IUPAC名 |
1-[2,3-dichloro-3-(4-nitrophenyl)butan-2-yl]-4-nitrobenzene |
InChI |
InChI=1S/C16H14Cl2N2O4/c1-15(17,11-3-7-13(8-4-11)19(21)22)16(2,18)12-5-9-14(10-6-12)20(23)24/h3-10H,1-2H3 |
InChIキー |
STBGOXNUOGEMJU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(C)(C2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)


![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)







